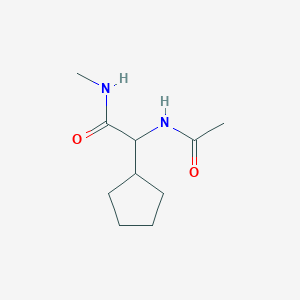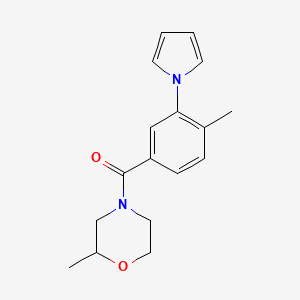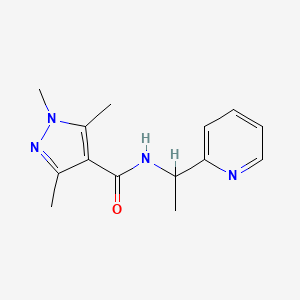
2-acetamido-2-cyclopentyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-2-cyclopentyl-N-methylacetamide (ACPA) is a synthetic compound that has been studied for its potential use as an analgesic and anti-inflammatory drug. ACPA belongs to the family of cyclohexanone derivatives and is structurally similar to the well-known analgesic drug acetaminophen.
Wirkmechanismus
The exact mechanism of action of 2-acetamido-2-cyclopentyl-N-methylacetamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. 2-acetamido-2-cyclopentyl-N-methylacetamide has also been shown to activate the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-acetamido-2-cyclopentyl-N-methylacetamide has been shown to reduce the levels of prostaglandins and other inflammatory mediators in animal models of pain and inflammation. It has also been found to increase the levels of endocannabinoids, which are natural compounds that act on the CB1 receptor. 2-acetamido-2-cyclopentyl-N-methylacetamide has been shown to have minimal effects on the gastrointestinal system and is not associated with the adverse effects commonly seen with nonsteroidal anti-inflammatory drugs (NSAIDs).
Vorteile Und Einschränkungen Für Laborexperimente
2-acetamido-2-cyclopentyl-N-methylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models of pain and inflammation and has been found to exhibit potent analgesic and anti-inflammatory effects. However, 2-acetamido-2-cyclopentyl-N-methylacetamide has several limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, 2-acetamido-2-cyclopentyl-N-methylacetamide has a relatively short half-life, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 2-acetamido-2-cyclopentyl-N-methylacetamide. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of 2-acetamido-2-cyclopentyl-N-methylacetamide analogs that exhibit improved pharmacokinetic properties, such as longer half-life and increased bioavailability. The use of 2-acetamido-2-cyclopentyl-N-methylacetamide in combination with other analgesic and anti-inflammatory drugs is also an area of research. Finally, the potential use of 2-acetamido-2-cyclopentyl-N-methylacetamide in the treatment of other conditions, such as neuropathic pain and cancer pain, warrants further investigation.
Synthesemethoden
The synthesis of 2-acetamido-2-cyclopentyl-N-methylacetamide involves the reaction of cyclopentanone with N-methylacetamide in the presence of acetic anhydride and a strong acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2-acetamido-2-cyclopentyl-N-methylacetamide. The yield of 2-acetamido-2-cyclopentyl-N-methylacetamide can be improved by optimizing the reaction conditions, such as the temperature, concentration of reactants, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-acetamido-2-cyclopentyl-N-methylacetamide has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. 2-acetamido-2-cyclopentyl-N-methylacetamide has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, 2-acetamido-2-cyclopentyl-N-methylacetamide has been investigated for its potential use in the treatment of neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
2-acetamido-2-cyclopentyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)12-9(10(14)11-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPGRRCTPDJHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)



![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)




![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)

